6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(2-Methylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a suitable solvent such as tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the core.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue used in medicinal chemistry and drug design.
Uniqueness
6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
6-(2-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-3-5-12(11)14(8-15)6-13(7-14)9-16-10-13/h2-5H,6-7,9-10H2,1H3 |
InChI Key |
WJRMGZAETYMUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC3(C2)COC3)C#N |
Origin of Product |
United States |
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